3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,6-diethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-16-8(3)7-18-9-10(14-12(16)18)15(4)13(20)17(6-2)11(9)19/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSOUPLGOVCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-f]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[2,1-f]purine scaffold .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to new derivatives with enhanced properties.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Cyclization | Multi-step organic reactions leading to the target compound. |
| Microwave-assisted synthesis | Reduces reaction times and increases yields. |
Biology
Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazo[2,1-f]purines could inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Medicine
The compound is explored as a potential therapeutic agent due to its unique structural features and biological activities. Its ability to interact with various molecular targets makes it a candidate for drug development.
Applications in Drug Development
- Antiviral Agents : Investigated for its efficacy against viral infections.
- Antimicrobial Agents : Shows promise in combating bacterial infections.
Table 2: Biological Activities
| Activity Type | Potential Compounds | Remarks |
|---|---|---|
| Anticancer | Imidazo[2,1-f]purines | Inhibits cell proliferation |
| Antimicrobial | Various derivatives | Effective against specific bacterial strains |
Mechanism of Action
The mechanism of action of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives vary significantly based on substituent type, position, and chain length. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Substituent Effects on Pharmacodynamics
- Ethyl vs. Methyl groups (e.g., 1,3-dimethyl in AZ-853/AZ-861) balance lipophilicity and stability .
- Arylpiperazinyl Chains : Piperazinylalkyl chains with fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor affinity (Ki < 1 nM) and selectivity over 5-HT6. Trifluoromethyl groups (e.g., AZ-861) increase agonistic potency but introduce metabolic side effects .
- Trimethylation : 1,3,7-Trimethyl substitution (Compound 3i) improves dual 5-HT1A/5-HT7 receptor binding but reduces PDE4B/PDE10A inhibition .
Biological Activity
3,8-Diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C13H17N5O2
- Molecular Weight : 275.30 g/mol
- CAS Number : 887462-00-2
The biological activity of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets by binding to their active or allosteric sites, influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator in several biological processes.
Antidepressant Activity
Recent studies have investigated the antidepressant-like properties of imidazopurine derivatives similar to 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance:
- Study Findings : In animal models using the forced swim test (FST), derivatives exhibited significant antidepressant-like effects. This suggests potential efficacy in treating depression through modulation of serotonergic pathways .
Antiproliferative Effects
Research has also highlighted the antiproliferative activity of related compounds in cancer models:
- Case Study : A study on hydantoin and purine derivatives demonstrated that certain compounds exhibited moderate growth inhibition against various cancer cell lines (e.g., SW480 and SW620). This highlights the potential of imidazopurine derivatives in cancer therapy .
Comparative Activity Table
Safety Profile
The safety profile of imidazopurine derivatives is crucial for their therapeutic application. Studies have indicated that these compounds exhibit a favorable safety profile in preclinical evaluations. However, comprehensive toxicity assessments are necessary to ensure their viability for human use.
Q & A
Basic: What synthetic routes are established for 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione, and what reaction conditions optimize yield?
Methodological Answer:
The compound is synthesized via alkylation and condensation reactions. A common approach involves reacting imidazo-purine precursors with ethylating agents (e.g., ethyl iodide) under basic conditions. For example:
- Alkylation in DMF : Use potassium carbonate as a base and alkyl halides (e.g., benzyl chlorides) in dimethylformamide (DMF) at 60–80°C for 6–12 hours .
- Heterocyclic Condensation : Optimize yields (≥70%) by employing anhydrous ammonium acetate as a catalyst in refluxing ethanol or acetic acid .
Key Parameters : Monitor reaction progress via TLC, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic and chromatographic methods validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using δ values for imidazo-purine protons (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.3–2.5 ppm) and cross-validate with DEPT/HSQC .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Mass Spectrometry : Compare experimental HRMS (ESI) m/z values with theoretical calculations (e.g., [M+H]+ expected within ±0.001 Da) .
Advanced: How can factorial design optimize synthesis parameters for scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use a 2^k factorial design to test variables: temperature (60–100°C), catalyst concentration (0.5–2.0 eq), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts. For example, higher temperatures in DMF improve reaction rates but may reduce selectivity .
- Validation : Replicate optimal conditions (e.g., 80°C, 1.5 eq catalyst in DMF) across three batches to ensure reproducibility .
Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G* basis set) to simulate NMR shifts. Discrepancies in methyl group δ values may arise from solvent effects (implicit vs. explicit solvation models) .
- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations if static DFT models fail .
- Experimental Validation : Re-measure NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
Advanced: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against adenosine receptors (A1/A2A). Set grid boxes around known ligand-binding sites (PDB: 4UHR) and validate with free energy calculations (ΔG ≤ −8 kcal/mol) .
- QSAR Models : Train on imidazo-purine derivatives with reported IC50 values. Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD Simulations : Simulate ligand-receptor stability over 100 ns to assess binding mode retention .
Advanced: How is XRD used to determine the crystal structure of derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (acetone/water, 4°C).
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Solve structures with SHELX-97; validate with R-factor ≤ 0.05. For example, 1,3-dimethyl derivatives show planar imidazo-purine cores with dihedral angles <5° .
Advanced: What strategies guide structure-activity relationship (SAR) studies for receptor affinity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl or aryl groups) and assess adenosine receptor binding via radioligand assays .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds at N-7, hydrophobic contacts at C-8) using LigandScout .
- In Vivo Validation : Test lead compounds in rodent models for pharmacokinetics (e.g., brain penetration via LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
